
Endomorphin 1
Übersicht
Beschreibung
Endomorphin-1 ist ein endogenes Opioidpeptid mit der Aminosäuresequenz Tyr-Pro-Trp-Phe-NH₂. Es ist eines der beiden Endomorphine, das andere ist Endomorphin-2. Endomorphin-1 ist ein hoch-affiner, hochspezifischer Agonist des μ-Opioid-Rezeptors, der an der Schmerzmodulation und anderen physiologischen Prozessen beteiligt ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Endomorphin-1 kann unter Verwendung einer Kombination von enzymatischen und chemischen Methoden synthetisiert werden. Eine effiziente Methode beinhaltet die Verwendung von lösungsmittelstabilen Proteasen in einem organisch-wässrigen Zweiphasensystem. Die Synthese beginnt mit der Herstellung des Peptids Boc-Trp-Phe-NH₂, gefolgt von der Entfernung der Boc-Gruppe mit Trifluoressigsäure. Das Tetrapeptid Boc-Tyr-Pro-Trp-Phe-NH₂ wird dann synthetisiert und mit Hilfe der Hochgeschwindigkeits-Gegenstromchromatographie gereinigt .
Industrielle Produktionsmethoden
Die Verwendung der enzymatischen Synthese und organisch-wässriger Zweiphasensysteme kann für die großtechnische Produktion angepasst werden, wodurch eine hohe Ausbeute und Reinheit des Produkts gewährleistet wird .
Chemische Reaktionsanalyse
Endomorphin-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Tryptophanrest erfolgen und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber die Reduktion von Disulfidbrücken umfassen, falls vorhanden.
Substitution: Substitutionsreaktionen können an den Aminosäureresten auftreten und zur Bildung von Analoga mit veränderten Eigenschaften führen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel oxidierte oder reduzierte Derivate von Endomorphin-1 .
Wissenschaftliche Forschungsanwendungen
Endomorphin-1 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Endomorphin-1 wird für seine Rolle bei der Schmerzmodulation und seine Wechselwirkung mit dem μ-Opioid-Rezeptor untersucht.
Medizin: Es hat potenzielle therapeutische Anwendungen als Analgetikum mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. One efficient method involves the use of solvent-stable proteases in an organic-aqueous biphasic system. The synthesis begins with the preparation of peptide Boc-Trp-Phe-NH₂, followed by the removal of the Boc group with trifluoroacetic acid. The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH₂ is then synthesized and purified using high-speed countercurrent chromatography .
Industrial Production Methods
The use of enzymatic synthesis and organic-aqueous biphasic systems can be adapted for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Endomorphin-1 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are typically oxidized or reduced derivatives of endomorphin-1 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Endomorphin 1 has been shown to exhibit potent analgesic effects, primarily through its action on μ-opioid receptors. Its high selectivity for these receptors distinguishes it from other opioid peptides, making it an attractive candidate for therapeutic development.
Table 1: Binding Affinity and Selectivity of this compound
Peptide | μ-Receptor Affinity (Ki) | δ-Receptor Affinity (Ki) | κ-Receptor Affinity (Ki) | Selectivity Ratio (μ/δ) | Selectivity Ratio (μ/κ) |
---|---|---|---|---|---|
This compound | 0.36 nM | >10,000 nM | >5,000 nM | 27,778 | 13,888 |
The data indicates that this compound has a significantly higher affinity for the μ-opioid receptor compared to δ and κ receptors, suggesting its potential for targeted analgesic therapies without the extensive side effects associated with non-selective opioids .
Antinociceptive Effects
Research demonstrates that this compound effectively induces antinociception in various animal models. Studies have shown its efficacy in reducing pain responses in assays such as the hotplate test and the tail withdrawal test.
Case Study: Antinociceptive Activity in Rats
In a study examining the antinociceptive effects of this compound, researchers administered the peptide intracerebroventricularly to rats. The results indicated significant pain relief without notable immunomodulatory effects, which is advantageous for developing pain management therapies that minimize immune system interference .
Neurological Implications
This compound's role extends beyond pain relief; it has been implicated in influencing neurobehavioral responses and motor functions. For instance, studies suggest that it may contribute to hyperkinetic movement disorders by inducing sustained activation of motor pathways .
Table 2: Effects of this compound on Neurobehavioral Responses
These findings underscore the multifaceted role of this compound in both pain modulation and motor control.
Therapeutic Potential
The unique properties of this compound suggest potential applications in clinical settings, particularly in managing chronic pain and neurological disorders. Its ability to induce analgesia without significant side effects presents an opportunity to develop safer opioid alternatives.
Case Study: Chronic Pain Management
A recent study focused on chronic pain models demonstrated that repeated administration of this compound led to tolerance but not dependence, unlike traditional opioids such as morphine. This characteristic makes it a promising candidate for long-term pain management strategies .
Wirkmechanismus
Endomorphin-1 übt seine Wirkung aus, indem es an den μ-Opioid-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es den Rezeptor, was zur Hemmung der Adenylatcyclase und zu einer Abnahme des cAMP-Spiegels führt. Dies führt zur Öffnung von Kaliumkanälen und zur Schließung von Kalziumkanälen, was zu einer Hyperpolarisation des Neurons und zur Hemmung der Neurotransmitterfreisetzung führt. Die Gesamtwirkung ist die Reduktion von Schmerzsignalen und Analgesie .
Vergleich Mit ähnlichen Verbindungen
Endomorphin-1 ist unter den Opioidpeptiden einzigartig aufgrund seiner hohen Affinität und Spezifität für den μ-Opioid-Rezeptor. Ähnliche Verbindungen umfassen:
Endomorphin-2: Ein weiteres endogenes Opioidpeptid mit der Sequenz Tyr-Pro-Phe-Phe-NH₂.
Dynorphin: Bindet hauptsächlich an den κ-Opioid-Rezeptor und hat unterschiedliche analgetische Eigenschaften.
Die hohe Selektivität und Potenz von Endomorphin-1 machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Analgetika mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden .
Biologische Aktivität
Endomorphin 1 (EM1) is a potent endogenous opioid peptide that has garnered significant interest due to its high affinity for the μ-opioid receptor. This article delves into the biological activity of EM1, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
This compound is a tetrapeptide consisting of the sequence Tyr-Pro-Trp-Phe-NH₂. It exhibits a remarkable selectivity for μ-opioid receptors, with a binding affinity (Ki) of approximately 360 pM, making it one of the most potent endogenous ligands for this receptor type . The structural uniqueness of EM1, particularly its C-terminal amidation, enhances its stability and receptor binding capabilities compared to other opioid peptides.
Mechanism of Action:
- Receptor Activation: EM1 primarily activates μ-opioid receptors, leading to analgesic effects. It has been shown to induce antinociception in various rodent models, highlighting its potential as a pain management agent .
- Signal Transduction: Upon binding to μ-opioid receptors, EM1 triggers intracellular signaling pathways that inhibit adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. This results in reduced neuronal excitability and neurotransmitter release associated with pain transmission .
Pharmacological Properties
The pharmacological profile of EM1 reveals its multifaceted roles in pain modulation and potential therapeutic applications:
Case Studies and Research Findings
Numerous studies have investigated the biological activity of EM1:
- In Vivo Studies: Research has demonstrated that systemic administration of EM1 leads to significant analgesic effects in rodent models. For instance, one study reported that central administration resulted in effective pain relief with lower side effects compared to traditional opioids .
- Structural Modifications: Investigations into modified versions of EM1 have shown that altering the peptide structure can enhance its permeability and stability. For example, derivatives with lipoamino acid modifications exhibited increased permeability across cellular barriers while maintaining receptor binding affinity .
- Immunohistochemical Studies: Immunohistochemical mapping has revealed widespread distribution of EM1 in the brain, particularly in regions associated with pain processing. This distribution correlates with areas expressing μ-opioid receptors, supporting the peptide's role in modulating pain responses .
Q & A
Basic Research Questions
Q. What are the key molecular characteristics of Endomorphin 1 relevant to experimental design?
this compound (YPWF-NH₂) is a tetrapeptide with a molecular weight of 610.70 (C₃₄H₃₈N₆O₅). Its physicochemical properties, including a melting point of 144–146°C and solubility in polar solvents, necessitate strict storage protocols (e.g., -80°C for long-term stability). Researchers must account for its degradation susceptibility in aqueous solutions and prioritize lyophilized formulations for reproducibility. Stability data indicate a 6-month shelf life in solvents at -80°C, requiring validation via HPLC or mass spectrometry for batch consistency .
Q. Which experimental models are most validated for studying this compound's analgesic effects?
In vivo models such as Sprague Dawley rats are widely used to assess anti-nociceptive effects, with standardized protocols for ischemia-reperfusion injury (e.g., LAD ligation) and cytokine modulation (e.g., IL-6, TNF-α quantification via ELISA). In vitro studies often employ CACO-2 cells to evaluate IL-8 modulation under inflammatory conditions. Researchers should include controls for opioid receptor specificity (e.g., μ-opioid receptor antagonists like CTAP) to isolate mechanistic pathways .
Q. How should researchers optimize storage and handling of this compound to ensure data integrity?
Lyophilized this compound must be stored in airtight, light-protected containers at -80°C, with aliquots prepared to avoid freeze-thaw cycles. Solubility in PBS or saline requires pH adjustment (6.0–7.4) to prevent aggregation. Stability validation via spectroscopic methods (e.g., circular dichroism) is recommended before assays to confirm structural integrity .
Advanced Research Questions
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to EC₅₀/IC₅₀ calculations, with error bars representing SEM from triplicate trials. For in vivo data, mixed-effects models account for inter-subject variability, while ANOVA with post-hoc tests (e.g., Tukey’s) identifies group differences in cytokine levels or infarct size. Power analysis is essential to determine sample sizes for detecting clinically relevant effect sizes (e.g., ≥30% reduction in LDH activity) .
Q. How can researchers resolve contradictions in reported μ-opioid receptor binding affinities for this compound?
Discrepancies in Ki values may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). Standardization using [³H]DAMGO competition binding assays with HEK-293 cells expressing cloned μ-opioid receptors is advised. Researchers must report temperature, pH, and GTPγS concentrations to enable cross-study comparisons. Meta-analyses should weight studies by methodological rigor (e.g., blinded data collection) .
Q. What methodological challenges arise when studying this compound's blood-brain barrier (BBB) penetration?
this compound’s rapid enzymatic degradation and low passive diffusion limit BBB penetration. Researchers should employ stabilized analogs (e.g., D-amino acid substitutions) or delivery systems (e.g., nanoparticle encapsulation). In situ perfusion models in rodents, coupled with LC-MS/MS quantification, provide reliable pharmacokinetic data. Microdialysis in brain interstitial fluid validates central uptake but requires correction for recovery rates .
Q. How can in vitro findings on this compound's cytokine modulation be translated to in vivo relevance?
CACO-2 cell studies showing IL-8 upregulation under IL-1β stimulation suggest pro-inflammatory crosstalk, but in vivo relevance requires validation in transgenic models (e.g., IL-8 knockout mice). Researchers should integrate multi-omics approaches (e.g., RNA-seq of dorsal root ganglia) to map signaling pathways and identify confounding factors like Toll-like receptor activation .
Q. Methodological and Ethical Considerations
Q. What safeguards are needed to address potential bias in preclinical this compound studies?
Blinded randomization of treatment groups and pre-registration of protocols (e.g., on Open Science Framework) mitigate selection bias. Data exclusion criteria must be defined a priori, and negative results published to avoid publication bias. Collaboration with biostatisticians ensures robust analysis plans .
Q. How should researchers design studies to explore this compound's dual role in analgesia and inflammation?
Hypothesis-driven frameworks must separate analgesic (μ-opioid-mediated) and immunomodulatory effects (e.g., via NF-κB inhibition). Conditional knockout models (e.g., myeloid-specific μ-opioid receptor deletions) and time-course experiments (e.g., cytokine profiling at 0/6/24h post-administration) clarify causal relationships .
Q. Data Reporting Standards
- Raw Data Accessibility : Deposit raw datasets in repositories like Figshare or Zenodo, including HPLC chromatograms, ELISA plate reads, and animal behavioral scores.
- Reproducibility : Detailed Materials and Methods sections must specify peptide batch numbers, vendor sources, and software versions (e.g., GraphPad Prism 10.0) .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLJFNSKAHNFH-SYKYGTKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415505 | |
Record name | Endomorphin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Endomorphin-1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
189388-22-5 | |
Record name | Endomorphin 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endomorphin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endomorphin-1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.